molecular formula C22H17ClN4O2 B12778196 7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 84044-24-6

7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B12778196
CAS No.: 84044-24-6
M. Wt: 404.8 g/mol
InChI Key: ZATAEBQHVRCMSX-UHFFFAOYSA-N
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Description

7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one: is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties . This specific compound is characterized by the presence of a chloro group at the 7th position, a phenyl group at the 5th position, and a benzoylhydrazino group at the 3rd position of the benzodiazepine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow chemistry techniques are often employed to enhance efficiency and yield .

Mechanism of Action

The compound exerts its effects by binding to the benzodiazepine receptors in the central nervous system. These receptors are associated with the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing the binding of GABA to its receptors, the compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects .

Properties

CAS No.

84044-24-6

Molecular Formula

C22H17ClN4O2

Molecular Weight

404.8 g/mol

IUPAC Name

N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)benzohydrazide

InChI

InChI=1S/C22H17ClN4O2/c23-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)25-20(22(29)24-18)26-27-21(28)15-9-5-2-6-10-15/h1-13,20,26H,(H,24,29)(H,27,28)

InChI Key

ZATAEBQHVRCMSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=CC=C4

Origin of Product

United States

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